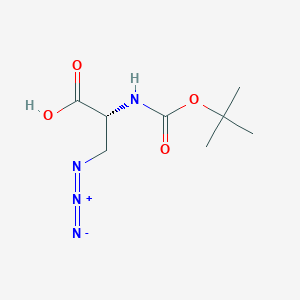

Boc-D-Aza-OH

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

(2R)-3-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O4/c1-8(2,3)16-7(15)11-5(6(13)14)4-10-12-9/h5H,4H2,1-3H3,(H,11,15)(H,13,14)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIFVOLVBGXELHT-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CN=[N+]=[N-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CN=[N+]=[N-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301229341 | |

| Record name | 3-Azido-N-[(1,1-dimethylethoxy)carbonyl]-D-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301229341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

225780-77-8 | |

| Record name | 3-Azido-N-[(1,1-dimethylethoxy)carbonyl]-D-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=225780-77-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Azido-N-[(1,1-dimethylethoxy)carbonyl]-D-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301229341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Synthesis of Boc-D-Aza-OH

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Boc-D-Aza-OH, a valuable building block in synthetic chemistry, particularly in the fields of peptide synthesis and click chemistry. This document details its chemical structure and provides a step-by-step synthesis protocol, complete with quantitative data and workflow visualizations.

Chemical Structure and Identification

This compound is the commonly used name for the compound systematically known as (R)-2-((tert-butoxycarbonyl)amino)-3-azidopropanoic acid . It is a non-proteinogenic amino acid characterized by a tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group, a carboxylic acid functional group, and an azido moiety on the side chain. The "D" designation indicates the stereochemistry at the alpha-carbon.

Key Identifiers:

-

Systematic Name: (R)-2-((tert-butoxycarbonyl)amino)-3-azidopropanoic acid

-

Common Name: this compound, Boc-D-azidoalanine

-

CAS Number: 225780-77-8[1]

-

Molecular Formula: C₈H₁₄N₄O₄

-

Molecular Weight: 230.22 g/mol

-

SMILES: O=C(O)--INVALID-LINK--CN=[N+]=[N-]

The presence of the azide group makes this compound a versatile reagent for "click chemistry," specifically in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process starting from the readily available chiral precursor, D-serine. The general synthetic strategy involves three key transformations:

-

N-terminal Protection: The amino group of D-serine is protected with a tert-butoxycarbonyl (Boc) group.

-

Hydroxyl Group Activation: The hydroxyl group on the side chain of the Boc-protected D-serine is converted into a good leaving group, typically a mesylate.

-

Azide Introduction: The activated hydroxyl group is displaced by an azide ion via a nucleophilic substitution reaction.

Overall Synthesis Pathway

The logical flow of the synthesis is depicted in the following diagram.

Caption: Synthesis of this compound from D-Serine.

Detailed Experimental Protocols

The following protocols are based on established methods for the synthesis of similar azido amino acids.

Step 1: Synthesis of N-Boc-D-serine

This step involves the protection of the amino group of D-serine using di-tert-butyl dicarbonate (Boc anhydride).

-

Experimental Workflow:

Caption: Workflow for the synthesis of N-Boc-D-serine.

-

Methodology:

-

D-serine is dissolved in an aqueous solution of a base, such as sodium hydroxide or sodium bicarbonate, mixed with a solvent like dioxane.

-

The solution is cooled in an ice bath, and di-tert-butyl dicarbonate (Boc anhydride) dissolved in dioxane is added dropwise with vigorous stirring.

-

The reaction mixture is stirred at 0°C for one hour and then allowed to warm to room temperature overnight.

-

The pH of the solution is adjusted to approximately 3 with a saturated aqueous solution of citric acid.

-

The product is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield N-Boc-D-serine.

-

-

Quantitative Data:

| Reagent/Parameter | Molar Equivalent | Typical Quantity |

| D-Serine | 1.0 | 10.5 g |

| Sodium Bicarbonate | 2.0 | 16.8 g |

| Di-tert-butyl dicarbonate | 1.1 | 24.0 g |

| Dioxane | - | 100 mL |

| Water | - | 150 mL |

| Yield | - | ~90% |

Step 2 & 3: Synthesis of this compound via Mesylation and Azidation

This two-step, one-pot procedure involves the activation of the hydroxyl group of N-Boc-D-serine and its subsequent displacement by an azide.

-

Experimental Workflow:

Caption: Workflow for the synthesis of this compound.

-

Methodology:

-

N-Boc-D-serine is dissolved in pyridine, and the solution is cooled to 0°C.

-

Triethylamine is added, followed by the dropwise addition of mesyl chloride. The reaction is stirred at 0°C.

-

After completion of the mesylation (monitored by TLC), the volatile materials are evaporated under reduced pressure.

-

The crude intermediate is dissolved in DMSO, and sodium azide is added.

-

The mixture is heated to 70°C and stirred overnight.

-

After cooling, water is added, and the product is extracted with diethyl ether.

-

The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield this compound.

-

-

Quantitative Data:

| Reagent/Parameter | Molar Equivalent | Typical Quantity |

| N-Boc-D-serine | 1.0 | 20.5 g |

| Pyridine | - | 100 mL |

| Triethylamine | 1.2 | 16.7 mL |

| Mesyl Chloride | 1.1 | 8.5 mL |

| Sodium Azide | 2.0 | 13.0 g |

| DMSO | - | 100 mL |

| Yield (over two steps) | - | ~40-50% |

Concluding Remarks

This guide provides a detailed protocol for the synthesis of this compound, a key building block for advanced chemical synthesis. The procedures outlined are based on established chemical principles and can be adapted by skilled researchers to suit specific laboratory conditions. The provided quantitative data serves as a practical starting point for reaction planning. The use of azides requires appropriate safety precautions, and all experimental work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

References

The Integration of Boc-D-Aza-Amino Acids in Peptide Chemistry: A Technical Guide to Aza-Peptide Synthesis and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the quest for novel therapeutics with enhanced pharmacological profiles, peptidomimetics have emerged as a promising class of molecules. Among these, aza-peptides, which feature the substitution of an α-carbon with a nitrogen atom in one or more amino acid residues, have garnered significant attention.[1][2][3][4] This seemingly subtle modification imparts profound changes to the peptide's backbone, influencing its conformation, stability, and biological activity.[3][4] The introduction of aza-amino acids can lead to increased resistance to enzymatic degradation, thereby prolonging the in vivo half-life of the peptide.[5] Furthermore, the altered stereoelectronic properties of the aza-peptide bond can induce specific secondary structures, such as β-turns, which can be crucial for receptor binding and biological function.[4]

This technical guide provides an in-depth exploration of aza-peptides, with a particular focus on the use of Boc-protected D-aza-amino acid precursors in their synthesis. We will delve into the synthetic strategies for incorporating these building blocks, present quantitative data on the biological activities of aza-peptides, and provide detailed experimental protocols for their preparation.

The Aza-Peptide Backbone: A Structural Perspective

The replacement of a CαH group with a nitrogen atom in an amino acid residue results in an aza-amino acid. Peptides incorporating these residues are termed aza-peptides. This substitution has several key consequences:

-

Conformational Rigidity: The lone pair of electrons on the newly introduced nitrogen atom influences the local geometry, often promoting the adoption of well-defined secondary structures like β-turns.[4]

-

Loss of Chirality: The aza-amino acid residue itself is achiral at the position of the nitrogen substitution.

-

Altered Hydrogen Bonding: The presence of an additional nitrogen atom in the backbone can alter the hydrogen bonding patterns within the peptide and with its biological target.

-

Enhanced Proteolytic Stability: The aza-peptide bond is generally more resistant to cleavage by proteases compared to a standard peptide bond, leading to improved metabolic stability.[5]

Synthesis of Aza-Peptides using Boc-D-Aza-Amino Acid Precursors

The synthesis of aza-peptides can be accomplished using solid-phase peptide synthesis (SPPS), adapting standard protocols to accommodate the unique reactivity of the aza-amino acid precursors. The tert-butyloxycarbonyl (Boc) protecting group is commonly used for the N-terminus of the aza-amino acid building blocks. It's important to note that "Boc-D-Aza-OH" is a general term; in practice, specific Boc-protected D-aza-amino acids (e.g., Boc-D-Aza-Phenylalanine, Boc-D-Aza-Leucine) are synthesized and used as individual building blocks.[6][7][8]

A powerful and versatile method for generating aza-peptide diversity is the submonomer synthesis approach. This strategy avoids the need to synthesize each aza-amino acid precursor individually in solution. Instead, a common backbone is assembled on the solid support, and the desired side chain is introduced at a later stage.[1]

Experimental Protocol: Solid-Phase Submonomer Synthesis of a D-Aza-Peptide

This protocol outlines the key steps for incorporating a D-aza-amino acid into a peptide sequence on a solid support using the submonomer approach.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids

-

Boc-hydrazine

-

Activating agents (e.g., HBTU, HATU, DIC, HOBt)

-

Deprotection reagents (20% piperidine in DMF for Fmoc, TFA for Boc)

-

Solvents (DMF, DCM)

-

Alk-halide corresponding to the desired D-amino acid side chain

-

Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

Procedure:

-

Resin Preparation and Elongation of the C-terminal fragment: The peptide sequence C-terminal to the desired aza-amino acid position is synthesized on the Rink Amide resin using standard Fmoc-based SPPS.

-

Incorporation of the Aza-Glycine Backbone:

-

The N-terminal Fmoc group of the resin-bound peptide is removed with 20% piperidine in DMF.

-

Boc-hydrazine is then coupled to the free amine using a suitable activating agent (e.g., DIC/HOBt).

-

-

Side Chain Introduction (Alkylation):

-

The resin is treated with a base (e.g., DBU) to deprotonate the Boc-protected hydrazine nitrogen.

-

The corresponding alkyl halide is added to the resin to alkylate the hydrazine and introduce the desired side chain. For a D-configuration mimic, an appropriate chiral alkyl halide would be used, though the resulting aza-residue itself is achiral.

-

-

Coupling of the Next Amino Acid:

-

The Boc protecting group is removed with TFA.

-

The next Fmoc-protected amino acid is coupled to the newly formed secondary amine of the aza-amino acid residue using an activating agent. This step can sometimes be challenging due to the lower nucleophilicity of the secondary amine.

-

-

Completion of Peptide Synthesis: The remaining amino acids are coupled using standard Fmoc-SPPS.

-

Cleavage and Deprotection: The final peptide is cleaved from the resin and all side-chain protecting groups are removed using a cleavage cocktail.

-

Purification: The crude peptide is purified by reverse-phase HPLC.

Workflow for Solid-Phase Aza-Peptide Synthesis (Submonomer Approach)

Caption: Submonomer solid-phase synthesis workflow for aza-peptides.

Biological Applications and Quantitative Data

Aza-peptides have shown significant promise in various therapeutic areas, acting as enzyme inhibitors and receptor ligands. The incorporation of an aza-residue can dramatically alter the binding affinity and selectivity of a peptide.

Aza-Peptides as Enzyme Inhibitors

Aza-peptides have been successfully designed as inhibitors of various proteases, including cathepsins and the proteasome. The altered backbone conformation and resistance to cleavage make them ideal candidates for occupying enzyme active sites.

| Target Enzyme | Aza-Peptide Sequence | Inhibition Constant (Kᵢ or IC₅₀) | Reference |

| Cathepsin K | Z-Arg-Leu-His-AzaGly-Ile-Val-OMe | 0.55 nM (Kᵢ) | [9] |

| Cathepsin B | Z-Arg-Leu-His-AzaGly-Ile-Val-OMe | 0.0011 nM (Kᵢ) | [9] |

| Human 20S Proteasome (β5 subunit) | Cbz-Leu-Leu-AzaGly-CHO | 2.3 µM (IC₅₀) | [10][11] |

| Human 20S Proteasome (β5 subunit) | Cbz-Leu-Leu-AzaLeu-CHO | 27.3 µM (IC₅₀) | [10] |

Aza-Peptides as Receptor Ligands

The ability of aza-amino acids to induce β-turn conformations is particularly useful in mimicking the bioactive conformation of peptide ligands for receptors. This can lead to high-affinity and selective receptor binding.

| Receptor | Aza-Peptide Sequence | Binding Affinity (IC₅₀) | Reference |

| CD36 | His-d-Trp-Ala-AzaPhe-d-Phe-Lys-NH₂ | 1.34 µM | [12] |

| GHS-R1a | His-d-Trp-Ala-AzaPhe-d-Phe-Lys-NH₂ | 2.77 µM | [12] |

| αvβ3 Integrin | c(Arg-AzaGly-Asp-D-Phe-Val) | > 5.7 nM | [9] |

Mechanism of Action: Enzyme Inhibition

The following diagram illustrates the general mechanism by which an aza-peptide acts as an enzyme inhibitor. By mimicking the substrate and binding to the active site, the aza-peptide blocks the entry of the natural substrate, thereby inhibiting the enzyme's catalytic activity.

Caption: General mechanism of enzyme inhibition by an aza-peptide.

Conclusion

The incorporation of Boc-protected D-aza-amino acids into peptides represents a powerful strategy for the development of novel therapeutics with improved stability and biological activity. The synthetic methodologies, particularly solid-phase submonomer synthesis, have made the generation of diverse aza-peptide libraries more accessible. The quantitative data clearly demonstrates the potential of aza-peptides to act as potent and selective enzyme inhibitors and receptor ligands. As our understanding of the structural and functional consequences of aza-amino acid substitution continues to grow, so too will the applications of these unique peptidomimetics in drug discovery and development.

References

- 1. Solid phase submonomer azapeptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thiocarbazate building blocks enable the construction of azapeptides for rapid development of therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and in vitro evaluation of aza-peptide aldehydes and ketones as novel and selective protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Azapeptides and their therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. kirj.ee [kirj.ee]

- 6. Page loading... [guidechem.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Page loading... [wap.guidechem.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. pubs.acs.org [pubs.acs.org]

The Crucial Role of Boc-D-Aza-OH in Shaping Peptide Conformations: A Technical Guide

For researchers, scientists, and drug development professionals, the strategic incorporation of non-natural amino acids is a cornerstone of modern peptide design. Among these, Boc-D-Aza-OH, a D-configured azaproline derivative, offers a powerful tool to induce specific secondary structures, enhance biological activity, and improve pharmacokinetic profiles. This technical guide delves into the core mechanism of action of this compound in peptide synthesis, providing a comprehensive overview of its conformational effects, and outlining the experimental protocols for its successful integration into peptide chains.

Core Mechanism: Inducing a Turn Conformation

The primary mechanism of action of this compound in peptide synthesis lies in its profound influence on the peptide backbone's conformational preferences. The replacement of the alpha-carbon with a nitrogen atom in the proline ring fundamentally alters the stereoelectronic properties of the residue. This substitution has been shown to stabilize the cis-amide bond conformation, a key feature in the formation of specific turn structures in peptides.[1][2][3]

Peptides containing azaproline residues, such as those derived from this compound, have a strong propensity to adopt a Type VI beta-turn.[1][3] This is a specific type of beta-turn defined by a cis-amide bond at the i+2 position, which induces an almost 180-degree reversal in the direction of the peptide chain.[1][3] This ability to enforce a specific, localized conformation is a key driver for its use in rational drug design, where precise structural motifs are often required for receptor binding and biological activity.

Solid-Phase Peptide Synthesis with this compound

This compound is primarily utilized in solid-phase peptide synthesis (SPPS) following the Boc/Bzl protection strategy.[4] This approach employs the acid-labile tert-butyloxycarbonyl (Boc) group for temporary N-terminal protection and benzyl-based groups for permanent side-chain protection.[4] The synthesis cycle involves the iterative deprotection of the N-terminal Boc group and coupling of the next Boc-protected amino acid.

The incorporation of this compound follows the general principles of Boc-SPPS. The workflow for a single coupling cycle can be visualized as follows:

Experimental Protocols

The following are generalized protocols for the incorporation of this compound into a peptide chain using manual or automated solid-phase synthesis. It is recommended to optimize these conditions for specific sequences.

Resin Preparation and First Amino Acid Loading

-

Resin Selection : For C-terminal carboxylic acids, 2-chlorotrityl chloride resin or Wang resin is suitable. For C-terminal amides, Rink amide resin is the preferred choice.[5]

-

Resin Swelling : Swell the resin in dichloromethane (DCM) for at least 30 minutes.[5]

-

First Amino Acid Loading (for 2-chlorotrityl chloride resin) :

-

Dissolve the first Boc-protected amino acid in DCM with 2,4,6-collidine.

-

Add the amino acid solution to the swelled resin and rock for 8-24 hours.

-

Cap any unreacted sites on the resin with methanol.

-

This compound Coupling Cycle

-

Boc Deprotection : Treat the resin-bound peptide with a solution of 20-50% trifluoroacetic acid (TFA) in DCM for 15-30 minutes to remove the N-terminal Boc group.[6]

-

Washing : Wash the resin thoroughly with DCM and then dimethylformamide (DMF) to remove residual TFA and the cleaved Boc group.

-

Neutralization : Neutralize the resulting trifluoroacetate salt by washing the resin with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DMF until a neutral pH is achieved.[7]

-

Washing : Wash the resin again with DMF to remove excess DIEA.

-

Amino Acid Activation and Coupling :

-

In a separate vessel, pre-activate this compound by dissolving it with a coupling reagent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) in DMF.

-

Add DIEA to the activation mixture.

-

Add the activated this compound solution to the resin and allow the coupling reaction to proceed for 1-2 hours.

-

-

Washing : Wash the resin with DMF and DCM to remove unreacted reagents and byproducts.

-

Repeat : Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the peptide sequence.

The signaling pathway for the activation and coupling of a Boc-protected amino acid can be represented as follows:

Cleavage and Deprotection

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously. In the Boc/Bzl strategy, this is typically achieved using strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[6][8] This step requires specialized equipment and careful handling due to the hazardous nature of these reagents.

Quantitative Data

While specific quantitative data for the coupling of this compound is sequence-dependent, the following table summarizes typical ranges for key parameters in Boc-SPPS.

| Parameter | Typical Value/Range | Notes |

| Resin Loading | 0.2 - 1.0 mmol/g | The optimal loading can vary depending on the peptide sequence.[6] |

| Boc Deprotection Time | 15 - 30 minutes | A pre-wash of 5 minutes can be beneficial.[6] |

| Coupling Time | 1 - 2 hours | Can be monitored using a ninhydrin test to ensure completion. |

| Coupling Efficiency | > 99% | Generally high for standard amino acids; may require optimization for sterically hindered or unnatural amino acids. |

| Final Cleavage Yield | Sequence-dependent | Highly variable based on peptide length, sequence, and cleavage conditions. |

Conclusion

This compound serves as a potent conformational constraint in peptide synthesis, offering a reliable method for inducing beta-turn structures. Its incorporation via Boc-SPPS is a well-established procedure, and with careful optimization of coupling and deprotection steps, it can be seamlessly integrated into a wide array of peptide sequences. The ability to precisely control peptide secondary structure makes this compound an invaluable tool for the development of novel peptide-based therapeutics and research probes.

References

- 1. researchgate.net [researchgate.net]

- 2. electronicsandbooks.com [electronicsandbooks.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 5. chem.uci.edu [chem.uci.edu]

- 6. chempep.com [chempep.com]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

The Sentinel Amino Acid: An In-depth Technical Guide to Boc Protection in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group represents a foundational strategy in solid-phase peptide synthesis (SPPS), a technique that revolutionized the production of synthetic peptides. Despite the rise of alternative methods, Boc-SPPS remains a powerful and relevant tool, particularly for the synthesis of long or complex peptides. This technical guide provides a comprehensive overview of the core principles, experimental protocols, and critical considerations for the successful application of Boc chemistry in peptide synthesis.

Core Principles of Boc-SPPS

Boc-SPPS is predicated on a principle of graduated acid lability. The temporary Boc group, which protects the α-amino group of the growing peptide chain, is removed with a moderate acid, typically trifluoroacetic acid (TFA). In contrast, the more robust, "permanent" side-chain protecting groups and the peptide-resin linkage require a much stronger acid, such as hydrofluoric acid (HF), for their removal in the final cleavage step. This differential stability allows for the selective deprotection of the N-terminus at each cycle of amino acid addition, while the side chains remain protected until the synthesis is complete.[1]

The cyclical nature of Boc-SPPS involves a repetitive series of deprotection, neutralization, and coupling steps to elongate the peptide chain one amino acid at a time.[1]

Quantitative Data on Boc-SPPS Reagents and Conditions

The efficiency of each step in the SPPS cycle is critical for the successful synthesis of the target peptide. The following tables summarize key quantitative data for common reagents and conditions used in Boc-SPPS.

| Coupling Reagent | Typical Equivalents (Amino Acid/Reagent) | Typical Coupling Time | Key Advantages & Disadvantages |

| HBTU | 2-4 | 1-2 hours | Highly efficient, minimizes racemization.[1] |

| HATU | 2-4 | 1-2 hours | Often more effective than HBTU for difficult couplings.[1] |

| DIC/HOBt | 3-5 | 1-2 hours | Cost-effective, HOBt suppresses racemization.[2] |

| DCC | 2-4 | 1-2 hours | Classical reagent, but its byproduct (DCU) is insoluble and difficult to remove.[1] |

Table 1: Comparison of Common Coupling Reagents in Boc-SPPS. This table provides a summary of typical conditions and characteristics of frequently used coupling reagents.

| Deprotection Reagent | Typical Concentration | Deprotection Time | Notes |

| TFA in DCM | 50% (v/v) | 20-30 minutes | Standard condition for Boc removal.[3][4] |

| 100% TFA | 100% | 5 minutes | Faster deprotection, but may lead to incomplete removal and side reactions if resin swelling is insufficient.[5] |

Table 2: Boc Deprotection Conditions. This table outlines the standard conditions for the removal of the Boc protecting group.

| Peptide Sequence | Coupling Reagent | Overall Yield | Reference |

| Leu-Enkephalin | DMT-MM | 89% | [6] |

| Model Decapeptide (ACP 65-74) | HBTU | High Purity | [7] |

| Gramicidin A | Boc Chemistry | 5-24% | [8] |

Table 3: Examples of Peptide Yields in Boc-SPPS. This table presents some reported yields for peptides synthesized using the Boc strategy.

Experimental Protocols

The following are detailed methodologies for the key stages of Boc solid-phase peptide synthesis.

Attachment of the First Amino Acid to Merrifield Resin (Cesium Salt Method)

-

Swell the Merrifield (chloromethylated) resin in dimethylformamide (DMF).

-

Prepare the cesium salt of the C-terminal Boc-amino acid by reacting it with cesium carbonate in a mixture of ethanol and water, followed by evaporation to dryness.

-

Dissolve the Boc-amino acid cesium salt in DMF and add it to the swollen resin.

-

Heat the mixture at 50°C for 12-24 hours.

-

Wash the resin thoroughly with DMF, a DMF/water mixture, DMF again, and finally dichloromethane (DCM).

-

Dry the resin under vacuum.[1]

Standard Synthesis Cycle: Deprotection, Neutralization, and Coupling

-

Deprotection:

-

Neutralization:

-

Wash the peptide-resin with DCM.

-

Add a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM to the resin.

-

Agitate for 5-10 minutes at room temperature to neutralize the N-terminal ammonium salt.

-

Filter the resin and wash thoroughly with DCM (3 times).[1]

-

-

Coupling:

-

In a separate vessel, dissolve the next Boc-protected amino acid (2-4 equivalents) and a coupling reagent such as HBTU (2-4 equivalents) in DMF or a DCM/DMF mixture.

-

Add DIEA (4-8 equivalents) to the solution to activate the amino acid.

-

Add the activated amino acid solution to the neutralized peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

The completion of the reaction can be monitored using a qualitative method like the ninhydrin (Kaiser) test.[1]

-

Final Cleavage from the Resin (Standard HF Procedure)

Caution: Anhydrous HF is extremely hazardous and requires specialized equipment and safety precautions.

-

Place the dried peptide-resin in a specialized HF cleavage apparatus.

-

Add a scavenger, such as anisole (typically 10% v/v), to trap reactive carbocations.

-

Cool the reaction vessel to between -5 and 0°C.

-

Carefully condense anhydrous HF into the reaction vessel.

-

Stir the mixture at 0°C for 1-2 hours.

-

Evaporate the HF under a vacuum.

-

Wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide.

-

Filter and dry the crude peptide.

-

Dissolve the crude peptide in an appropriate aqueous buffer for purification by reverse-phase HPLC.[1]

Visualizing the Boc-SPPS Process

Diagrams are essential for understanding the workflows and chemical transformations in Boc-SPPS.

Caption: The cyclical workflow of Boc solid-phase peptide synthesis.

Caption: The mechanism of acid-catalyzed Boc deprotection.

Caption: Peptide bond formation via an activated amino acid.

Conclusion

Boc solid-phase peptide synthesis is a robust and well-established methodology that continues to be a valuable tool for the synthesis of peptides. A thorough understanding of the underlying chemistry, careful execution of the experimental protocols, and the appropriate selection of reagents and scavengers are paramount to achieving high yields of pure peptide products. This guide provides the foundational knowledge for researchers and drug development professionals to effectively implement Boc-SPPS in their work.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. peptide.com [peptide.com]

- 4. chempep.com [chempep.com]

- 5. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Advances in solid-phase peptide synthesis in aqueous media (ASPPS) - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC02319A [pubs.rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Boc-D-Aza-Amino Acids for Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of peptide chemistry and drug discovery, the quest for novel peptide analogs with enhanced therapeutic properties is perpetual. Aza-peptides, which feature the substitution of an α-carbon with a nitrogen atom in the peptide backbone, have emerged as a compelling class of peptidomimetics. This modification introduces significant changes to the peptide's conformational preferences, proteolytic stability, and biological activity. The incorporation of D-amino acids is a known strategy to enhance peptide stability and modulate activity.[1] This guide provides a comprehensive overview of Boc-protected D-aza-amino acids (Boc-D-Aza-OH), serving as a foundational resource for researchers venturing into the synthesis and application of these unique building blocks.

Aza-amino acids are derivatives of semicarbazide and their incorporation into a peptide chain results in an aza-peptide.[2] This substitution leads to a more flexible backbone and can induce specific secondary structures, such as β-turns.[3] The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of peptide synthesis, offering robust protection of the amino group that can be readily removed under acidic conditions.[4][5] This guide will delve into the synthesis, properties, and incorporation of Boc-D-aza-amino acids into peptide sequences, providing detailed experimental protocols and data to facilitate their use in research and development.

Physicochemical and Spectroscopic Data of Boc-D-Aza-Amino Acids

The physicochemical properties of Boc-protected aza-amino acids are crucial for their handling, storage, and reactivity in peptide synthesis. The following tables summarize key data for representative Boc-D-aza-amino acids.

Table 1: Physicochemical Properties of Representative Boc-D-Aza-Amino Acids

| Compound Name | Abbreviation | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| N-tert-Butoxycarbonyl-D-alanine | Boc-D-Ala-OH | C₈H₁₅NO₄ | 189.21 | 75 - 85 | White to off-white powder |

| N-tert-Butoxycarbonyl-D-phenylalanine | Boc-D-Phe-OH | C₁₄H₁₉NO₄ | 265.30 | 86 - 88 | White crystalline solid |

| N-tert-Butoxycarbonyl-D-azaphenylalanine | Boc-D-AzaPhe-OH | C₁₃H₁₈N₂O₄ | 282.30 | Not Reported | Not Reported |

Table 2: Spectroscopic Data for a Representative Boc-Protected Amino Acid (Boc-L-glutamic acid)

| Technique | Key Signals |

| ¹H-NMR (CDCl₃) | ~1.45 ppm (s, 9H, C(CH₃)₃), ~2.25 and 2.55 ppm (m, 2H each, -CH₂-CH₂-), ~4.45 ppm (m, 1H, α-CH), ~5.25 ppm (br s, 1H, -NH)[6] |

| ¹³C-NMR (CDCl₃) | ~28.3 ppm (C(CH₃)₃), ~27-31 ppm (-CH₂-CH₂-), ~53 ppm (α-CH), ~80 ppm (C(CH₃)₃), ~155 ppm (C=O, Boc), ~175-179 ppm (C=O, acid) |

| IR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~2980 (C-H stretch), ~1740 (C=O stretch, acid), ~1690 (C=O stretch, carbamate) |

Note: Spectroscopic data for specific Boc-D-aza-amino acids is not widely available in a consolidated format. The data for Boc-L-glutamic acid is provided as a representative example of a Boc-protected amino acid.[6]

Synthesis of Boc-D-Aza-Amino Acid Precursors

The synthesis of aza-peptides begins with the preparation of a protected hydrazine derivative, which serves as the aza-amino acid precursor. The Boc group is a common choice for protecting the hydrazine nitrogen.

General Synthetic Scheme

The synthesis of a Boc-protected N-alkyl hydrazine typically involves two main strategies:

-

Reductive Amination: Reaction of a Boc-protected hydrazine with an appropriate aldehyde or ketone, followed by reduction of the resulting hydrazone.

-

Direct Alkylation: Reaction of a Boc-protected hydrazine with an alkyl halide.[7]

The direct alkylation approach is often preferred as it can be a shorter and more efficient process.[8]

Experimental Protocol: Synthesis of N-Boc-N'-benzylhydrazine (A precursor for Boc-AzaPhe-OH)

This protocol is adapted from literature procedures for the alkylation of Boc-hydrazine.[7]

Materials:

-

tert-Butyl carbazate (Boc-hydrazine)

-

Benzyl bromide

-

2,4,6-Collidine (or another non-nucleophilic base)

-

Acetonitrile (ACN), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Separatory funnel

-

Rotary evaporator

-

Glassware for extraction and chromatography

Procedure:

-

To a solution of tert-butyl carbazate (1.0 eq) in anhydrous acetonitrile, add 2,4,6-collidine (1.2 eq).

-

Add benzyl bromide (1.1 eq) dropwise to the stirring solution at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford N-Boc-N'-benzylhydrazine.

Expected Yield: Yields for this type of reaction can range from 60-80%, depending on the specific conditions and scale.[9]

Solid-Phase Synthesis of Aza-Peptides using Boc-D-Aza-Amino Acids

The incorporation of Boc-D-aza-amino acids into a growing peptide chain on a solid support follows the general principles of Boc-based solid-phase peptide synthesis (SPPS). However, the reduced nucleophilicity of the N-terminal nitrogen of an aza-amino acid residue requires optimized coupling conditions.

Key Steps in Boc-SPPS of Aza-Peptides

The workflow for incorporating a Boc-D-aza-amino acid is as follows:

-

Resin Preparation: Start with a suitable resin (e.g., Merrifield or PAM resin) pre-loaded with the C-terminal amino acid.

-

Boc Deprotection: Remove the Boc group from the N-terminal amino acid on the resin using trifluoroacetic acid (TFA).[5][10]

-

Neutralization: Neutralize the resulting trifluoroacetate salt with a non-nucleophilic base like diisopropylethylamine (DIEA).

-

Aza-Amino Acid Coupling: Couple the Boc-D-aza-amino acid using a suitable activating agent.

-

Capping (Optional): Cap any unreacted amino groups to prevent the formation of deletion sequences.

-

Repeat: Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid.

-

Cleavage and Deprotection: Cleave the completed peptide from the resin and remove side-chain protecting groups using a strong acid like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[4]

Experimental Protocol: Incorporation of a Boc-D-Aza-Amino Acid into a Peptide Sequence

This protocol outlines a manual Boc-SPPS procedure for a single coupling cycle.

Materials:

-

Peptide-resin with a free N-terminal amine

-

Boc-D-aza-amino acid (e.g., Boc-D-AzaPhe-OH) (3 eq)

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (3 eq)

-

1-Hydroxybenzotriazole (HOBt) (3 eq)

-

Diisopropylethylamine (DIEA) (6 eq)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

Piperidine (for Fmoc deprotection if using a mixed strategy)

-

Kaiser test reagents

Equipment:

-

Solid-phase peptide synthesis vessel

-

Shaker

-

Filtration apparatus

Procedure:

-

Resin Swelling: Swell the peptide-resin in DCM for 30 minutes, then wash with DMF.

-

Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 30 minutes. Wash the resin thoroughly with DCM and DMF.

-

Neutralization: Treat the resin with a 10% solution of DIEA in DMF for 5 minutes (repeat twice). Wash the resin with DMF.

-

Activation and Coupling:

-

In a separate vessel, dissolve the Boc-D-aza-amino acid (3 eq), HBTU (3 eq), and HOBt (3 eq) in DMF.

-

Add DIEA (6 eq) to the activation mixture and allow it to pre-activate for 5-10 minutes.

-

Add the activated aza-amino acid solution to the resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature.

-

-

Monitoring: Take a small sample of resin beads and perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.

-

Washing: After complete coupling, wash the resin thoroughly with DMF and DCM.

-

Capping (Optional): If the Kaiser test is positive, cap the unreacted amines with acetic anhydride.

-

Continuation: The resin is now ready for the deprotection of the newly added Boc-D-aza-amino acid and coupling of the next amino acid in the sequence.

Submonomer Synthesis of Aza-Peptides

An alternative and versatile approach to aza-peptide synthesis is the submonomer method, which builds the aza-amino acid residue directly on the solid support. This strategy avoids the need to pre-synthesize and purify individual aza-amino acid monomers.[11][12]

General Workflow for Submonomer Synthesis

The submonomer synthesis of an aza-residue involves three main steps:

-

Acylation: The N-terminus of the resin-bound peptide is acylated with an activated carbazate, typically derived from a hydrazone.

-

Side-Chain Installation: The side chain of the aza-amino acid is introduced by regioselective alkylation of the semicarbazone intermediate.

-

Deprotection: The protecting group on the newly formed aza-amino acid is removed to allow for the coupling of the next amino acid.

This method allows for the rapid generation of a diverse range of aza-peptides by simply varying the alkylating agent used to install the side chain.[12]

Biological Implications and Applications

The incorporation of aza-amino acids can have profound effects on the biological activity of peptides. Aza-peptides have been explored as:

-

Enzyme Inhibitors: The altered geometry and electronic properties of the aza-peptide bond can lead to potent and selective enzyme inhibitors. For example, aza-peptide analogs have been developed as inhibitors of cysteine proteases like cathepsins.[13][14][15]

-

Receptor Ligands: Aza-peptides can exhibit altered receptor binding affinities and selectivities compared to their parent peptides.[12]

-

Therapeutic Agents: The increased proteolytic stability of aza-peptides makes them attractive candidates for drug development.

Visualizing Aza-Peptide Synthesis and Function

Workflow for Solid-Phase Aza-Peptide Synthesis

The following diagram illustrates the key steps in a single cycle of Boc-based solid-phase synthesis for incorporating an aza-amino acid.

Aza-Peptide as a Cathepsin Inhibitor

Aza-peptides have shown promise as inhibitors of cysteine proteases such as cathepsins, which are involved in various pathological processes. The following diagram illustrates a simplified mechanism of action.

Conclusion

Boc-protected D-aza-amino acids are valuable tools for the synthesis of novel peptidomimetics with potentially enhanced therapeutic properties. While their synthesis and incorporation require specialized protocols, the resulting aza-peptides offer exciting opportunities for modulating biological activity and improving metabolic stability. This guide has provided a foundational understanding of the chemistry of Boc-D-aza-amino acids, including their synthesis, characterization, and application in solid-phase peptide synthesis. The detailed protocols and data presented herein are intended to empower researchers to explore the potential of aza-peptides in their own drug discovery and development endeavors.

References

- 1. Aza-peptides. II. X-ray structures of aza-alanine and aza-asparagine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Advances in Cathepsin S Inhibition: Challenges and Breakthroughs in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Azapeptides as an Efficient Tool to Improve the Activity of Biologically Effective Peptides | MDPI [mdpi.com]

- 4. chempep.com [chempep.com]

- 5. Boc Deprotection - TFA [commonorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. CN106565531A - Synthesis method for pharmaceutically acceptable salt of alkylhydrazine - Google Patents [patents.google.com]

- 8. kirj.ee [kirj.ee]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. benchchem.com [benchchem.com]

- 11. Solid phase submonomer azapeptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. An enormously active and selective azapeptide inhibitor of cathepsin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, synthesis and evaluation of inhibitors of cathepsin L: exploiting a unique thiocarbazate chemotype - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Highly selective azadipeptide nitrile inhibitors for cathepsin K: design, synthesis and activity assays - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Physical and Chemical Stability of Boc-D-Aza-OH

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-D-Aza-OH, chemically known as N-α-(tert-Butoxycarbonyl)-D-azidoalanine, is a non-proteinogenic amino acid derivative of significant interest in peptide synthesis and drug discovery. Its unique structure, incorporating both a sterically hindered Boc protecting group and an energetic azide moiety, presents a distinct stability profile that is crucial for its effective handling, storage, and application. This technical guide provides a comprehensive overview of the physical and chemical stability of this compound, based on the established properties of its constituent functional groups. It outlines potential degradation pathways and offers detailed, generalized experimental protocols for assessing its stability under various stress conditions, including hydrolytic, oxidative, photolytic, and thermal challenges. All quantitative data for a structurally similar compound, Boc-D-alanine, is presented for comparative purposes.

Introduction

The stability of active pharmaceutical ingredients (APIs) and key synthetic intermediates is a cornerstone of drug development and manufacturing. A thorough understanding of a molecule's physical and chemical stability informs decisions regarding storage conditions, formulation strategies, and analytical method development. This compound, with its dual-functionality of a readily cleavable protecting group and a reactive handle for bioconjugation via "click chemistry," requires a careful evaluation of its stability profile. This guide synthesizes the known stability characteristics of the tert-butoxycarbonyl (Boc) group and organic azides to provide a predictive stability assessment for this compound.

Physicochemical Properties

Direct experimental data for the physicochemical properties of this compound are not widely available in the public domain. However, the properties of Boc-D-alanine, a close structural analog, can provide valuable insights.

Table 1: Physicochemical Properties of Boc-D-alanine (Structural Analog)

| Property | Value |

| Appearance | White to off-white powder[][2] |

| Molecular Formula | C₈H₁₅NO₄ |

| Molecular Weight | 189.21 g/mol [3][4] |

| Melting Point | 75-85 °C[][2] |

| Solubility | Soluble in Chloroform, DMSO, Methanol[3] |

| Storage Temperature | 2-8°C, Sealed in a dry environment[][3] |

Chemical Stability Profile

The chemical stability of this compound is primarily governed by the lability of the Boc group under acidic conditions and the potential reactivity of the azide group under energetic conditions.

Hydrolytic Stability

-

Acidic Conditions: The Boc group is highly susceptible to cleavage under acidic conditions. The degradation proceeds via protonation of the carbonyl oxygen, followed by the elimination of a stable tert-butyl cation, which subsequently forms isobutylene and carbon dioxide. This leads to the formation of the free amine, D-azidoalanine. Strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) will facilitate rapid deprotection.

-

Neutral Conditions (pH ~7): The molecule is expected to be relatively stable at neutral pH.

-

Basic Conditions: The Boc group is generally stable under basic and nucleophilic conditions, making it orthogonal to base-labile protecting groups like Fmoc.

Oxidative Stability

The azide functional group is not typically susceptible to oxidation under standard pharmaceutical testing conditions (e.g., exposure to hydrogen peroxide). However, the overall molecule's susceptibility to oxidative stress should be evaluated as other parts of the molecule could be affected.

Photostability

Organic azides can be sensitive to light. Photolytic degradation can lead to the formation of highly reactive nitrenes through the loss of nitrogen gas. These nitrenes can then undergo various reactions, such as insertion or rearrangement, leading to a complex mixture of degradants. Therefore, it is recommended to protect this compound from light.

Thermal Stability

The thermal stability of this compound is a critical consideration due to the energetic nature of the azide group. Organic azides can decompose exothermically upon heating, potentially leading to a runaway reaction. The stability is influenced by the carbon-to-nitrogen ratio of the molecule. While the Boc group can also be thermally cleaved at high temperatures (around 150°C or higher), the azide's thermal lability is the more significant concern for safety and stability.[5] It is crucial to handle this compound with care and avoid exposure to high temperatures.

Potential Degradation Pathways

Understanding the potential degradation pathways is essential for developing stability-indicating analytical methods and for identifying potential impurities.

Caption: Potential degradation pathways of this compound.

Experimental Protocols for Stability Assessment

The following are generalized protocols for forced degradation studies as recommended by the International Council for Harmonisation (ICH) guidelines. These studies are designed to generate potential degradation products to facilitate the development and validation of stability-indicating analytical methods.

General Workflow for Forced Degradation Studies

Caption: General workflow for a forced degradation study.

Hydrolytic Degradation

-

Objective: To assess the stability of this compound in acidic, basic, and neutral aqueous solutions.

-

Materials:

-

This compound

-

0.1 M Hydrochloric Acid (HCl)

-

0.1 M Sodium Hydroxide (NaOH)

-

Purified Water

-

HPLC-grade acetonitrile and water

-

pH meter

-

-

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

-

In separate vials, add an aliquot of the stock solution to 0.1 M HCl, 0.1 M NaOH, and purified water.

-

Store the vials at a controlled temperature (e.g., 40°C or 60°C).

-

Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the acidic and basic samples before analysis.

-

Analyze the samples using a validated stability-indicating HPLC method.

-

Oxidative Degradation

-

Objective: To determine the susceptibility of this compound to oxidation.

-

Materials:

-

This compound stock solution (1 mg/mL)

-

3% Hydrogen Peroxide (H₂O₂) solution

-

-

Procedure:

-

In a vial, mix an aliquot of the this compound stock solution with the 3% H₂O₂ solution.

-

Store the vial at room temperature, protected from light.

-

Withdraw samples at appropriate time points.

-

Analyze the samples by HPLC.

-

Photolytic Degradation

-

Objective: To evaluate the photostability of this compound.

-

Materials:

-

Procedure:

-

Expose solid this compound and a solution of the compound to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[6]

-

Simultaneously, keep control samples in the dark at the same temperature.

-

After the exposure period, analyze both the exposed and control samples by HPLC.

-

Thermal Degradation

-

Objective: To assess the stability of solid this compound at elevated temperatures.

-

Materials:

-

Solid this compound

-

Temperature-controlled oven

-

-

Procedure:

-

Place a sample of solid this compound in the oven at an elevated temperature (e.g., 60°C, 80°C).

-

Withdraw samples at specified time intervals.

-

Prepare solutions of the samples and analyze by HPLC.

-

Development of a Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for accurately quantifying the decrease in the concentration of this compound and for separating it from its degradation products.

-

Column: A reversed-phase C18 column is typically suitable for the separation of amino acid derivatives.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 2.5-3.5) and an organic modifier (e.g., acetonitrile or methanol) is often effective.

-

Detection: UV detection at a suitable wavelength (e.g., 210-220 nm) is commonly used for compounds with a carbamate group. Mass spectrometry (MS) can be coupled with HPLC for the identification of degradation products.

-

Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust. The specificity is demonstrated by the ability to resolve the main peak from all potential degradation product peaks generated during the forced degradation studies.

Summary and Recommendations

This compound is a valuable synthetic building block, but its stability profile requires careful consideration. The key stability concerns are the acid lability of the Boc group and the potential for the azide group to degrade under photolytic and thermal stress.

Table 2: Summary of Predicted Stability and Recommended Handling

| Condition | Predicted Stability | Recommended Handling |

| Acidic (pH < 4) | Labile | Avoid acidic conditions to prevent deprotection. |

| Neutral (pH ~7) | Stable | Suitable for short-term handling and storage in solution. |

| Basic (pH > 8) | Stable | Generally stable. |

| Oxidative | Likely Stable | Standard handling procedures are likely sufficient. |

| Photolytic | Potentially Labile | Protect from light during storage and handling. |

| Thermal | Potentially Labile | Avoid exposure to high temperatures. Store at recommended 2-8°C. |

For long-term storage, this compound should be kept in a cool, dry, and dark environment. When used in synthetic protocols, the reaction conditions should be carefully chosen to avoid premature cleavage of the Boc group or decomposition of the azide moiety. The development and implementation of a validated stability-indicating analytical method are paramount for ensuring the quality and purity of this important reagent.

References

- 2. chemimpex.com [chemimpex.com]

- 3. BOC-D-Alanine price,buy BOC-D-Alanine - chemicalbook [chemicalbook.com]

- 4. BOC-D-Alanine, 99+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. Thermal Methods - Wordpress [reagents.acsgcipr.org]

- 6. ema.europa.eu [ema.europa.eu]

- 7. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

A Technical Guide to Boc-D-Aza-OH: A Versatile Reagent for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Boc-D-Aza-OH, a valuable building block in modern bioconjugation and drug discovery. We will explore its core properties, key applications, and detailed experimental protocols for its use in creating precisely engineered biomolecules.

Core Properties of this compound

This compound, also known as tert-butoxycarbonyl-D-azidoalanine, is a synthetic amino acid derivative featuring a terminal azide group. This functional group is the cornerstone of its utility, enabling its participation in highly efficient and specific "click chemistry" reactions. The tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group allows for its controlled incorporation into peptide synthesis and other chemical modifications.

| Property | Value | Reference |

| CAS Number | 225780-77-8 | [1] |

| Molecular Weight | 230.22 g/mol | [1][2] |

| Molecular Formula | C₈H₁₄N₄O₄ | [1] |

| Appearance | White to off-white solid | |

| Key Functional Groups | Azide (-N₃), Carboxylic Acid (-COOH), Boc-protected Amine (-NHBoc) |

Core Applications: Precision Bioconjugation via Click Chemistry

This compound is a key reagent for introducing an azide handle into biomolecules. This azide can then be selectively reacted with a molecule containing a terminal alkyne or a strained alkyne, forming a stable triazole linkage. This modular approach is central to the construction of complex bioconjugates, including antibody-drug conjugates (ADCs), labeled peptides, and functionalized proteins.

The two primary click chemistry reactions involving this compound are:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction joins an azide with a terminal alkyne in the presence of a copper(I) catalyst to exclusively form a 1,4-disubstituted triazole.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free alternative utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide. The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for applications in living systems.

Experimental Protocols

The following protocols provide detailed methodologies for the incorporation of this compound into a peptide and its subsequent conjugation using both CuAAC and SPAAC reactions.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporation of this compound

This protocol describes the manual incorporation of this compound into a growing peptide chain on a solid support using standard Boc-SPPS chemistry.

Materials:

-

Rink Amide MBHA resin

-

This compound

-

Other required Boc-protected amino acids

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

Piperidine

-

Diisopropylethylamine (DIEA)

-

SPPS reaction vessel

-

Shaker

Methodology:

-

Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes in the SPPS reaction vessel.

-

Boc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain and repeat the treatment with 20% piperidine in DMF for 15 minutes to ensure complete removal of the Fmoc group (if starting with an Fmoc-protected resin for the first amino acid). For subsequent cycles with Boc-protected amino acids, use 50% TFA in DCM for 20 minutes.

-

Wash the resin thoroughly with DMF (3x) and DCM (3x).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF.

-

Add DIC (3 equivalents) to the amino acid solution and allow it to pre-activate for 5 minutes.

-

Add the activated amino acid solution to the resin.

-

Add DIEA (6 equivalents) to the reaction vessel.

-

Shake the reaction mixture for 2 hours at room temperature.

-

Perform a Kaiser test to confirm complete coupling. If the test is positive, repeat the coupling step.

-

-

Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).

-

Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

Final Boc Deprotection: After the final amino acid coupling, perform a final Boc deprotection as described in step 2.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

-

Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge to collect the pellet, and purify by reverse-phase HPLC.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of an Azide-Containing Peptide

This protocol details the conjugation of a purified peptide containing an azido-alanine residue (incorporated using Protocol 1) with an alkyne-functionalized molecule (e.g., a fluorescent dye).

Materials:

-

Azide-containing peptide

-

Alkyne-functionalized molecule (e.g., Alkyne-PEG-Fluorophore)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Phosphate-buffered saline (PBS), pH 7.4

-

DMSO

Methodology:

-

Reagent Preparation:

-

Dissolve the azide-containing peptide in PBS to a final concentration of 1-5 mg/mL.

-

Dissolve the alkyne-functionalized molecule in DMSO to create a 10 mM stock solution.

-

Prepare a 50 mM stock solution of CuSO₄ in water.

-

Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).

-

Prepare a 50 mM stock solution of THPTA in water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the azide-containing peptide solution with the alkyne-functionalized molecule (use a 2-5 fold molar excess of the alkyne).

-

Add THPTA to the reaction mixture to a final concentration of 1 mM.

-

Add CuSO₄ to a final concentration of 0.2 mM.

-

-

Initiation and Incubation:

-

Initiate the reaction by adding sodium ascorbate to a final concentration of 2 mM.

-

Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.

-

-

Purification: Purify the resulting peptide conjugate using size-exclusion chromatography or reverse-phase HPLC to remove excess reagents.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Antibody Conjugation

This protocol describes the conjugation of a purified antibody containing an azide group (introduced via an azide-NHS ester) with a DBCO-functionalized drug molecule.

Materials:

-

Purified antibody in PBS (azide-free), pH 7.4

-

Azide-PEG-NHS ester

-

DBCO-functionalized drug molecule

-

DMSO

-

Size-exclusion chromatography (SEC) column

Methodology:

-

Antibody Modification with Azide:

-

Dissolve the Azide-PEG-NHS ester in DMSO to a 10 mM stock solution.

-

Add a 10-20 fold molar excess of the Azide-PEG-NHS ester to the antibody solution.

-

Incubate the reaction for 1 hour at room temperature with gentle mixing.

-

Remove excess, unreacted azide linker by buffer exchange into PBS using an SEC column or dialysis.

-

-

SPAAC Reaction:

-

Dissolve the DBCO-functionalized drug molecule in DMSO to a 10 mM stock solution.

-

Add a 3-5 fold molar excess of the DBCO-drug to the azide-modified antibody solution.

-

Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Purification: Purify the resulting antibody-drug conjugate (ADC) using an SEC column to remove the unreacted DBCO-drug and any aggregates.

-

Characterization: Characterize the ADC to determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, mass spectrometry, or hydrophobic interaction chromatography (HIC).

Visualizations

The following diagrams illustrate the key workflows and relationships described in this guide.

Caption: Workflow for CuAAC conjugation of a peptide synthesized with this compound.

Caption: Workflow for SPAAC-mediated antibody-drug conjugate (ADC) preparation.

Caption: Logical relationship of this compound and its click chemistry reactions.

References

Solubility of Boc-D-Aza-OH in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of Boc-D-Aza-OH, a protected aza-amino acid derivative of significant interest in peptide synthesis and drug discovery. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the theoretical and practical aspects of determining its solubility in various organic solvents. It outlines the key molecular factors influencing solubility, provides detailed experimental protocols for accurate measurement, and presents a logical workflow for solubility assessment. This guide is intended to equip researchers with the necessary knowledge and methodologies to effectively handle and utilize this compound in their research and development endeavors.

Introduction to this compound and its Solubility

N-tert-butoxycarbonyl-D-azaaspartic acid (this compound) is a non-canonical amino acid analogue where the α-carbon is replaced by a nitrogen atom. The tert-butyloxycarbonyl (Boc) protecting group on the aza-nitrogen makes it a valuable building block in solid-phase and solution-phase peptide synthesis. The incorporation of aza-amino acids can impart unique conformational properties and increased resistance to enzymatic degradation in peptides, making them attractive for the development of novel therapeutics.

The solubility of this compound in organic solvents is a critical parameter for its application in synthesis and purification processes. The Boc group significantly increases the lipophilicity of the parent amino acid, generally enhancing its solubility in organic solvents compared to the unprotected form. However, the presence of the free carboxylic acid and the overall molecular structure will dictate its solubility profile across a range of solvents with varying polarities. Understanding and predicting this behavior is essential for efficient reaction setup, purification, and formulation.

Factors Influencing the Solubility of this compound

The solubility of a protected amino acid like this compound is governed by a combination of factors related to its molecular structure and the properties of the solvent.

-

Polarity Match: The principle of "like dissolves like" is paramount. This compound possesses both polar (carboxylic acid) and non-polar (Boc group) moieties. Therefore, its solubility will be highest in solvents that can effectively solvate both parts of the molecule.

-

Hydrogen Bonding: The carboxylic acid group can act as both a hydrogen bond donor and acceptor. Solvents that can participate in hydrogen bonding (e.g., alcohols) may exhibit good solvating power. Aprotic polar solvents (e.g., DMF, DMSO) can act as hydrogen bond acceptors.

-

Dielectric Constant of the Solvent: Solvents with a higher dielectric constant can better stabilize the polar carboxylic acid group, potentially leading to higher solubility.

-

Molecular Shape and Size: The steric hindrance from the bulky Boc group can influence how effectively solvent molecules can pack around the solute, affecting the dissolution process.

-

Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.

Based on these factors, a qualitative prediction of solubility in common organic solvents can be made:

-

High Solubility Expected: In polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) due to their ability to solvate the polar and non-polar regions and act as hydrogen bond acceptors.

-

Moderate to High Solubility Expected: In polar protic solvents like methanol and ethanol, which can engage in hydrogen bonding with the carboxylic acid.

-

Moderate Solubility Expected: In chlorinated solvents like Dichloromethane (DCM) and chloroform, which can solvate the non-polar Boc group well.

-

Low Solubility Expected: In non-polar solvents such as hexanes and toluene, due to the presence of the polar carboxylic acid group.

Data Presentation: Template for Experimental Solubility Data

Table 1: Quantitative Solubility of this compound in Various Organic Solvents at 25 °C

| Solvent Family | Solvent | Dielectric Constant (at 20°C) | Solubility (g/L) | Solubility (mol/L) | Method of Determination |

| Polar Aprotic | Dimethylformamide (DMF) | 36.7 | |||

| Dimethyl sulfoxide (DMSO) | 46.7 | ||||

| Acetonitrile | 37.5 | ||||

| Polar Protic | Methanol | 32.7 | |||

| Ethanol | 24.6 | ||||

| Chlorinated | Dichloromethane (DCM) | 9.1 | |||

| Chloroform | 4.8 | ||||

| Ethers | Tetrahydrofuran (THF) | 7.6 | |||

| 1,4-Dioxane | 2.2 | ||||

| Non-Polar | Toluene | 2.4 | |||

| Hexane | 1.9 |

Table 2: Effect of Temperature on the Solubility of this compound in Selected Solvents

| Solvent | Temperature (°C) | Solubility (g/L) |

| Methanol | 10 | |

| 25 | ||

| 40 | ||

| Dichloromethane | 10 | |

| 25 | ||

| 40 |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial. The following are detailed protocols for common methods used to measure the solubility of solid compounds in organic solvents.

Gravimetric Method

This is a straightforward and widely used method for determining solubility.

Objective: To determine the mass of this compound that dissolves in a specific volume of a given solvent at a constant temperature.

Materials:

-

This compound

-

Selected organic solvent

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (0.22 µm, solvent-compatible)

-

Pre-weighed evaporation dishes

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the organic solvent.

-

Seal the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). The presence of undissolved solid should be visible.

-

Allow the suspension to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a pre-weighed evaporation dish.

-

Record the exact volume of the filtered solution.

-

Evaporate the solvent from the dish under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the compound.

-

Once the solvent is completely removed, weigh the evaporation dish containing the dried solute.

-

Calculate the solubility in g/L by dividing the mass of the dissolved solid by the volume of the aliquot taken.

UV/Vis Spectroscopy Method

This method is suitable if this compound has a chromophore that absorbs in the UV/Vis range and is particularly useful for determining lower solubilities.

Objective: To determine the concentration of a saturated solution of this compound by measuring its absorbance.

Materials:

-

UV/Vis Spectrophotometer

-

Quartz cuvettes

-

Materials from the Gravimetric Method

Procedure:

-

Prepare a Calibration Curve:

-

Prepare a stock solution of this compound of known concentration in the solvent of interest.

-

Prepare a series of dilutions from the stock solution to create standards of known concentrations.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration to create a calibration curve.

-

-

Prepare a Saturated Solution:

-

Follow steps 1-4 of the Gravimetric Method to prepare a saturated solution and allow it to equilibrate.

-

-

Measure Sample Absorbance:

-

Withdraw an aliquot of the clear supernatant and filter it.

-

Dilute the filtered solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at the λmax.

-

-

Calculate Solubility:

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Multiply the concentration by the dilution factor to find the concentration of the saturated solution, which represents the solubility.

-

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly sensitive and accurate method for determining solubility, especially in complex mixtures or for compounds with low solubility.

Objective: To determine the concentration of a saturated solution of this compound using HPLC with an external standard.

Materials:

-

HPLC system with a suitable detector (e.g., UV)

-

Analytical column suitable for the compound

-

Materials from the Gravimetric Method

Procedure:

-

Develop an HPLC Method:

-

Develop a suitable HPLC method for the analysis of this compound, including mobile phase composition, flow rate, and column temperature, that gives a sharp, well-resolved peak.

-

-

Prepare a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the mobile phase or a compatible solvent.

-

Inject each standard into the HPLC system and record the peak area.

-

Plot a graph of peak area versus concentration to create a calibration curve.

-

-

Prepare a Saturated Solution:

-

Follow steps 1-4 of the Gravimetric Method.

-

-

Analyze the Sample:

-

Withdraw an aliquot of the clear supernatant and filter it.

-

Dilute the filtered solution with a known volume of the mobile phase or a compatible solvent to bring the concentration within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

-

Calculate Solubility:

-

Use the calibration curve to determine the concentration of the diluted sample from its peak area.

-

Multiply this concentration by the dilution factor to obtain the solubility of this compound in the solvent.

-

Visualizing the Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for the Gravimetric Solubility Determination Method.

Caption: General Workflow for UV/Vis or HPLC Solubility Determination.

Conclusion